3,6-Diamino-9H-xanthene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H12N2O |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
9H-xanthene-3,6-diamine |
InChI |
InChI=1S/C13H12N2O/c14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10/h1-4,6-7H,5,14-15H2 |
InChI Key |
WRCZSYNKKSWEFM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2)N)OC3=C1C=CC(=C3)N |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for 3,6 Diamino 9h Xanthene
Classical and Contemporary Synthetic Routes to the 9H-Xanthene Skeleton
The formation of the dibenzo[b,e]pyran ring system of xanthene can be achieved through a variety of synthetic strategies, ranging from classical condensation reactions to modern catalyzed methodologies.
One-Pot Multicomponent Reactions for Xanthene Formation
One-pot multicomponent reactions (MCRs) have become a powerful tool in organic synthesis due to their efficiency, atom economy, and ability to generate complex molecules in a single step. isca.me The synthesis of the xanthene skeleton is well-suited to this approach, typically involving the condensation of an aldehyde with a C-H acid, such as a 1,3-dicarbonyl compound. asianpubs.orgnih.gov
A common strategy involves the reaction between an aldehyde and two equivalents of a cyclic 1,3-diketone like 5,5-dimethyl-1,3-cyclohexanedione (dimedone). isca.me This reaction proceeds through a sequence of steps: an initial Knoevenagel condensation between the aldehyde and one molecule of the diketone, followed by a Michael addition of the second diketone molecule. isca.memdpi.com The final step is an intramolecular cyclization and dehydration to form the xanthene ring. isca.memdpi.com A variety of catalysts can be employed to promote this transformation, including bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) and Lewis acids such as ZrCl₄ or Zn(OAc)₂. isca.menih.gov These reactions are often performed under environmentally friendly conditions, sometimes using water as a solvent or even solvent-free conditions. isca.memdpi.com
| Reactant 1 (Aldehyde) | Reactant 2 (C-H Acid) | Catalyst | Reaction Conditions | Reference |
|---|---|---|---|---|
| Heteroaryl Aldehydes | Dimedone | DABCO | Water, Reflux | isca.me |
| Aromatic Aldehydes | Dimedone | Formic Acid | Room Temperature | asianpubs.org |
| Aromatic Aldehydes | 2-Naphthol (B1666908) & Dimedone | ZrCl₄ | Ethanol, Ultrasonic Irradiation | nih.gov |
| Aromatic Aldehydes | Cyclic Diketones | Zn(OAc)₂ | Ethanol | nih.gov |
| Aromatic Aldehydes | 2-Naphthol & Dimedone | PEG-OSO₃H | Solvent-free, 60-65 °C | mdpi.com |
Cyclization and Dehydration Processes in Xanthene Synthesis
The key ring-forming step in many xanthene syntheses is an intramolecular cyclodehydration. scielo.org.mx In the multicomponent reactions described above, the intermediate formed after the Michael addition undergoes a cyclization where a hydroxyl group attacks a double bond or carbonyl group. isca.memdpi.com This is followed by the elimination of a water molecule to yield the thermodynamically stable, aromatic pyran ring of the xanthene core. mdpi.com
For instance, in the reaction of an aldehyde and dimedone, the intermediate from the Michael addition cyclizes when the enol's hydroxyl group nucleophilically attacks the carbon-carbon double bond of the α,β-unsaturated system. isca.me Subsequent dehydration establishes the central heterocyclic ring. mdpi.com Similarly, when 2-naphthol is used as a reactant, the cyclization involves the nucleophilic attack of the naphtholic oxygen onto a carbonyl carbon, followed by dehydration to produce benzo[a]xanthene derivatives. mdpi.com
Transition Metal-Catalyzed Coupling Reactions in Xanthene Ring Construction
While classical methods often build the xanthene skeleton from acyclic or monocyclic precursors, modern approaches can utilize transition metal-catalyzed reactions to construct the central ring. organic-chemistry.org These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. umb.edueie.gr
A notable strategy for forming the unsubstituted 9H-xanthene core involves the reductive cyclization of 2-aryloxybenzaldehydes. This reaction can be catalyzed by Lewis acids and proceeds through the chemoselective reduction of a xanthylium ion intermediate. researchgate.net This intramolecular Friedel-Crafts-type reaction effectively couples the two aromatic rings through an oxygen bridge, forming the central pyran ring. This method demonstrates high functional group compatibility, representing a significant advancement over older techniques that might produce mixtures of xanthenes and xanthones. researchgate.net While many well-known coupling reactions like Suzuki-Miyaura or Mizoroki-Heck are primarily used for intermolecular bond formation, their principles can be adapted for intramolecular ring closures to generate complex heterocyclic systems like xanthenes. eie.gr
Targeted Synthesis of 3,6-Diamino-9H-Xanthene and its Precursors
The synthesis of this compound requires specific strategies to introduce the amino groups at the desired positions. This is often achieved by using precursors that already contain the amino functionalities or by performing chemical transformations on a pre-formed xanthene or xanthone (B1684191) skeleton.
Amination Strategies for 3,6-Disubstituted Xanthones
Xanthones (9H-xanthen-9-ones) are common and stable precursors to xanthenes. researchgate.net The synthesis of this compound can therefore proceed via the corresponding 3,6-diamino-9H-xanthen-9-one. Introducing amino groups onto a xanthone core can be accomplished through several methods. A standard approach in aromatic chemistry involves the nitration of the xanthone ring at the 3 and 6 positions, followed by reduction of the nitro groups to amines.
Alternatively, amination can be achieved through nucleophilic aromatic substitution if suitable leaving groups (e.g., halogens) are present at the 3 and 6 positions. Reductive amination is another powerful technique that can furnish N-substituted xanthones. sciforum.net A well-documented synthesis for a closely related compound, 3,6-bis(dimethylamino)-9H-xanthen-9-one, utilizes a base-catalyzed direct oxidation of the corresponding pyronine dye. researchgate.net This process involves the addition of water to split the pyronine into the xanthone and the reduced xanthene form; the latter is then oxidized back to the pyronine, creating a redox cycle that drives the reaction to completion. researchgate.net This highlights a strategy where the amino groups are already present in the precursor dye molecule.
Precursor Design and Chemical Transformations to Introduce Amino Groups
An efficient route to this compound involves designing precursors where the nitrogen functionalities are incorporated from the start. A classical and direct method is the acid-catalyzed condensation of 3-aminophenol (B1664112) (two equivalents) with an aldehyde or a related carbonyl compound. This approach is fundamental to the synthesis of rhodamine dyes, which are derivatives of this compound. For example, the condensation of resorcinol (B1680541) with various aromatic aldehydes in the presence of a catalyst like RuCl₃ is a known route to 9-aryl-9H-xanthene-3,6-diols, which serve as precursors to fluorones. researchgate.net By substituting resorcinol with 3-aminophenol, the reaction can be directed to produce the 3,6-diamino analogues.
Another precursor-based strategy involves using molecules with functional groups that can be readily converted to amines. For instance, starting with 3-nitrophenol (B1666305) would lead to a 3,6-dinitro-9H-xanthene intermediate. The nitro groups can then be chemically reduced to the desired amino groups in a subsequent step, typically using reducing agents like tin(II) chloride, hydrogen gas with a metal catalyst, or sodium dithionite. This precursor design allows for the robust construction of the xanthene skeleton first, followed by the unmasking of the key amino functionalities.
| Precursor Molecule/Intermediate | Chemical Transformation | Resulting Functional Group | Reference |
|---|---|---|---|
| 3,6-Dinitro-9H-xanthone | Chemical Reduction (e.g., SnCl₂/HCl) | Amino (-NH₂) | General Method |
| 3-Aminophenol | Condensation with Aldehyde | Amino (-NH₂) | nih.gov |
| 3-Nitrophenol | Condensation, then Reduction | Amino (-NH₂) | General Method |
| 3,6-Dihalo-9H-xanthone | Nucleophilic Aromatic Substitution (with Amine) | Substituted Amino (-NR₂) | sciforum.net |
| Pyronine Y (a dimethylamino xanthene derivative) | Base-catalyzed Oxidation | Dimethylamino (-N(CH₃)₂) on Xanthone | researchgate.net |
Green Chemistry Approaches in this compound Synthesis
The synthesis of this compound and its derivatives is increasingly benefiting from the principles of green chemistry, which prioritize the use of environmentally benign solvents, catalysts, and energy sources to minimize waste and environmental impact. nih.gov Traditional synthetic methods often rely on harsh conditions and hazardous reagents, prompting the development of more sustainable alternatives. nih.gov
One prominent green approach is the utilization of ultrasound irradiation, which can accelerate reaction rates, improve yields, and enable synthesis under milder conditions. nih.govnih.gov Ultrasound-assisted synthesis of various xanthene derivatives has been successfully demonstrated, often in conjunction with eco-friendly catalysts. nih.gov For instance, catalysts like zirconium(IV) chloride (ZrCl4) are considered environmentally friendly and have been used for the efficient synthesis of functionalized xanthenes. nih.gov
Another key strategy involves the use of reusable and heterogeneous catalysts. scielo.org.mx These catalysts can be easily separated from the reaction mixture and reused multiple times, reducing waste and cost. scielo.org.mx Examples of such catalysts that have been employed in xanthene synthesis include sulfonic acid functionalized silica (B1680970) (SiO2-Pr-SO3H) and zinc-incorporated MCM-41. nih.govscielo.org.mx These solid acid catalysts can effectively promote the cyclization reactions required to form the xanthene core. scielo.org.mx The development of magnetic nanocatalysts also represents a significant advancement, as they can be readily recovered using an external magnet. chemmethod.com
Table 1: Examples of Green Catalysts in Xanthene Synthesis
| Catalyst Type | Specific Example | Key Advantages |
| Environmentally Friendly | Zirconium(IV) chloride (ZrCl4) | Low toxicity, readily available. nih.gov |
| Heterogeneous/Reusable | Zn/MCM-41 | High activity, reusable, avoids leaching. scielo.org.mx |
| Magnetic Nanocatalyst | Fe3O4@SiO2@Mel-Rh-Cu | Easy separation, high efficiency, solvent-free conditions. chemmethod.com |
| Brønsted Acidic Ionic Liquid | [Hbim]BF4 | Green solvent, recyclable. nih.gov |
Advanced Derivatization of the this compound Framework
The this compound scaffold serves as a versatile platform for the development of a wide array of functional molecules, largely due to the reactivity of its core structure and peripheral amino groups. nih.gov Advanced derivatization strategies focus on targeted modifications to fine-tune the electronic, photophysical, and biological properties of these compounds.
Functionalization at Nitrogen Centers of Amino Groups
The amino groups at the 3- and 6-positions of the xanthene ring are primary sites for functionalization. These nucleophilic centers readily undergo reactions such as alkylation, acylation, and arylation, allowing for the introduction of a diverse range of substituents. For example, the reaction of 3,6-diaminoxanthones with various primary and secondary amines can be achieved to produce a library of N-substituted derivatives. nih.gov This approach is fundamental in the synthesis of rhodamine dyes, where the substitution pattern on the nitrogen atoms significantly influences the spectral properties of the fluorophore. nih.gov
The nature of the substituents on the nitrogen atoms can dictate the molecule's solubility, cell permeability, and interaction with biological targets. Introducing bulky groups or forming cyclic structures involving the nitrogen atoms can restrict C-N bond rotation, which often leads to enhanced fluorescence quantum yields and photostability.
Modifications at the Xanthene Core and Peripheral Positions
Beyond the amino groups, the xanthene core itself offers several positions for modification. The C9 position is particularly reactive and can be functionalized to introduce aryl or alkyl groups. rsc.org Palladium-copper catalyzed C-H activation cross-coupling reactions have been developed for the selective arylation of the C9 position of 9H-xanthene, yielding 9-aryl-9H-xanthene derivatives. rsc.org Such modifications can significantly impact the steric and electronic properties of the molecule, influencing its conformation and photophysical behavior. researchgate.net
Substitution at other positions on the aromatic rings of the xanthene core can also be achieved, although this is often more challenging and may require multi-step synthetic sequences. These peripheral modifications can be used to attach reactive handles for bioconjugation or to modulate the electron density of the chromophore. Furthermore, substitution of the oxygen atom at the 10' position with other heteroatoms like silicon or carbon has been a successful strategy to red-shift the absorption and emission spectra of xanthene dyes. nih.gov
Synthesis of Xanthene-Based Conjugates and Hybrid Systems
The this compound framework is an excellent building block for the construction of conjugates and hybrid systems with tailored functions. researchgate.net By incorporating specific recognition moieties, these derivatives can be transformed into chemosensors for detecting ions and small molecules. researchgate.net The sensing mechanism often relies on a change in the fluorescence properties of the xanthene core upon binding of the analyte. researchgate.net
Hybrid systems can be created by linking the xanthene unit to other molecular entities, such as polymers, biomolecules, or other dye systems. For instance, a polyamide was synthesized by the polycondensation of a diamino-xanthene derivative with adipic acid, resulting in a fluorescent polymeric material. researchgate.net These hybrid materials can find applications in areas such as materials science and bioimaging. The synthesis of such conjugates often involves the use of standard coupling chemistries to link the xanthene derivative, which is typically functionalized with a reactive group like a carboxylic acid or an amine, to the desired partner molecule.
Advanced Spectroscopic and Structural Elucidation of 3,6 Diamino 9h Xanthene and Its Derivatives
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Complex Structure Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the unambiguous determination of the chemical structure of 3,6-diamino-9H-xanthene derivatives in solution. One-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the chemical environment of protons and carbons. However, for complex derivatives, two-dimensional (2D) NMR techniques are indispensable for complete and accurate assignments. ipb.ptyoutube.com
Two-Dimensional NMR Techniques (HSQC, HMBC) for Aromatic and Aliphatic Assignments
Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for establishing connectivity between protons and carbons. mdpi.comcolumbia.edupressbooks.pub
HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond correlations between protons and the carbons to which they are attached. pressbooks.publibretexts.org In the context of this compound derivatives, HSQC spectra would reveal distinct cross-peaks for each C-H bond in the aromatic rings and any aliphatic side chains. For example, the protons on the xanthene backbone would show correlations to their corresponding carbons, allowing for their definitive assignment in the ¹³C NMR spectrum. mdpi.comresearchgate.net The absence of a correlation for a specific carbon in the HSQC spectrum, while it appears in the ¹³C NMR spectrum, indicates a quaternary carbon (a carbon with no attached protons), such as the C-9 position in some derivatives or the carbons at the points of substitution. libretexts.org
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment provides information about longer-range couplings, typically over two to three bonds (²J_CH and ³J_CH). columbia.edulibretexts.org This is crucial for piecing together the molecular skeleton. For instance, correlations from the protons of the amino groups to the aromatic carbons at positions 3 and 6 would confirm their attachment points. Similarly, correlations from the aliphatic protons at the C-9 position to neighboring aromatic carbons would establish the connectivity of the central heterocyclic ring. mdpi.comresearchgate.net In derivatives with more complex substituents, HMBC is vital for determining the precise location and orientation of these groups on the xanthene core. researchgate.net
The combination of HSQC and HMBC data allows for the complete and unambiguous assignment of all proton and carbon signals, even in structurally complex derivatives of this compound. mdpi.commdpi.comresearchgate.net
Interactive Data Table: Illustrative NMR Assignments for a Hypothetical this compound Derivative
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (Proton → Carbon) |
| 1 | 7.25 (d) | 128.5 | H-1 → C-2, C-9a |
| 2 | 6.80 (dd) | 115.2 | H-2 → C-1, C-3, C-4 |
| 4 | 6.95 (d) | 118.0 | H-4 → C-2, C-4a, C-5 |
| 5 | 7.10 (d) | 125.0 | H-5 → C-4, C-6, C-9a |
| 7 | 6.75 (dd) | 114.8 | H-7 → C-6, C-8, C-8a |
| 8 | 7.20 (d) | 129.0 | H-8 → C-7, C-9 |
| 9-CH₂ | 4.10 (s) | 35.0 | H-9 → C-1, C-8, C-9a |
| 3-NH₂ | 5.50 (br s) | 148.0 (C-3) | NH₂ → C-2, C-4 |
| 6-NH₂ | 5.45 (br s) | 147.5 (C-6) | NH₂ → C-5, C-7 |
Note: The chemical shifts and correlations are illustrative and will vary depending on the specific substituents and solvent used.
Solid-State NMR for Conformational and Packing Analysis
While solution-state NMR provides information about the average structure of a molecule, solid-state NMR (ssNMR) offers insights into the conformation and packing of molecules in the solid state. For crystalline or amorphous solid samples of this compound derivatives, ssNMR can reveal details about:
Molecular Conformation: The precise dihedral angles and bond lengths in the solid state can be determined, which may differ from the solution-state conformation due to crystal packing forces.
Polymorphism: Different crystalline forms (polymorphs) of the same compound can be distinguished, as they will exhibit different ssNMR spectra due to variations in their crystal lattice.
Intermolecular Interactions: ssNMR can probe intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal.
Mass Spectrometry for Molecular Composition and Fragmentation Pathways
Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental composition of this compound and its derivatives. alevelchemistry.co.uk
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). bioanalysis-zone.commeasurlabs.comnih.gov This precision allows for the determination of the exact molecular formula of a compound. alevelchemistry.co.ukbioanalysis-zone.com For a newly synthesized derivative of this compound, HRMS can confirm its elemental composition by matching the experimentally measured exact mass to the calculated theoretical mass. acs.orgscirp.orgmetu.edu.tr This is a critical step in the characterization of new chemical entities.
Interactive Data Table: HRMS Data for this compound
| Molecular Formula | Calculated Exact Mass | Measured Exact Mass (Illustrative) | Mass Error (ppm) |
| C₁₃H₁₂N₂O | 212.09496 | 212.0951 | 0.66 |
Tandem Mass Spectrometry for Structural Characterization
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. researchgate.net The fragmentation pattern provides valuable information about the structure of the molecule. nih.govresearchgate.net For this compound derivatives, MS/MS can be used to:
Confirm the Core Structure: Characteristic fragmentation pathways of the xanthene core can be identified.
Identify and Locate Substituents: The loss of specific neutral fragments corresponding to substituents can help to identify them and, in some cases, infer their location on the xanthene ring.
Distinguish Isomers: Isomeric derivatives may exhibit different fragmentation patterns, allowing for their differentiation. semanticscholar.org
Studies on related xanthene dyes have shown that fragmentation can involve complex rearrangement reactions, leading to the formation of unexpected fragment ions. nih.gov High-resolution MS/MS is often necessary to accurately assign the elemental composition of these fragments and propose detailed fragmentation mechanisms. researchgate.netsemanticscholar.org
Advanced Optical Spectroscopy for Electronic Structure and Excited State Dynamics
Advanced optical spectroscopy techniques are employed to investigate the electronic structure and the dynamics of excited states in this compound and its derivatives. These studies are crucial for understanding their photophysical properties, such as absorption and fluorescence, which are central to their applications in areas like fluorescent probes and dyes. lanl.govrsc.org
The electronic properties and excited-state dynamics of xanthene derivatives, such as rhodamines, are well-studied. acrhem.orgrsc.orgunige.chacs.org These studies often employ ultrafast spectroscopic techniques, such as transient absorption spectroscopy, to monitor the evolution of the molecule after photoexcitation on femtosecond to microsecond timescales. rsc.orgunige.chacs.org
Key aspects investigated include:
Electronic Transitions: The nature of the electronic transitions (e.g., π-π*) responsible for the absorption and emission of light.
Excited-State Lifetime: The time it takes for the molecule to return to the ground state after being excited.
Intersystem Crossing: The transition from a singlet excited state to a triplet excited state.
Energy Transfer: The transfer of excitation energy from one molecule to another. unige.chacs.org
Symmetry Breaking and Charge Transfer: In some symmetric molecules, the excited-state dynamics can involve symmetry-breaking charge transfer processes. unige.ch
These advanced spectroscopic methods provide a detailed picture of the photophysical behavior of this compound derivatives, which is essential for the rational design of new molecules with tailored optical properties. lanl.govunige.chresearchgate.net
Steady-State and Time-Resolved Fluorescence Spectroscopy
Steady-state and time-resolved fluorescence spectroscopy are powerful tools for characterizing the electronic and dynamic properties of fluorescent molecules like the derivatives of this compound. edinst.com Steady-state measurements focus on the intensity and wavelength of emitted light under continuous excitation, revealing information about the molecule's electronic energy levels. edinst.com Time-resolved fluorescence, conversely, utilizes pulsed light sources to study the timescale of the emission, providing data on processes like fluorescence lifetime. edinst.com
The photophysical properties of rhodamine derivatives are highly dependent on their molecular structure and environment. For instance, studies on Rhodamine 6G derivatives bearing different ligands (phenyl, furan, and 5-hydroxymethyl furan) have shown how these modifications influence their absorption and emission characteristics. nsf.govacs.org The fluorescence quantum yields of rhodamine dyes can be quite high, making them exceptionally bright fluorophores. abberior.rocksacs.org However, factors such as solvent polarity, pH, and concentration can significantly alter the spectral shape and intensity. edinst.com For example, increasing the pH of a buffer can cause a blue shift in the emission spectra of some rhodamine species. rsc.org
Time-resolved studies, often employing Time-Correlated Single Photon Counting (TCSPC), measure the fluorescence lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state. edinst.com The fluorescence decays of these dyes are often complex and cannot be described by a single exponential function, indicating the presence of multiple decay pathways or different molecular species. researchgate.net For example, the photobleaching lifetimes for different N-dealkylated intermediates of Rhodamine B have been measured to be distinct, with one intermediate showing enhanced photostability. rsc.org Investigations into energy transfer between xanthene derivatives, such as from coumarin (B35378) 35 to pyronin B and pyronin Y, have been successfully carried out using these techniques to determine energy transfer rate constants and critical radii, confirming a dipole-dipole interaction mechanism. tubitak.gov.tr
Table 1: Selected Photophysical Properties of Rhodamine Derivatives This table is for illustrative purposes and combines data from multiple sources. Values can vary significantly based on experimental conditions (e.g., solvent, pH).
| Compound/Derivative | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_f) | Fluorescence Lifetime (τ, ns) | Source(s) |
|---|---|---|---|---|---|
| Rhodamine 6G (monomer) | ~530 | ~550 | High | ~4 | acs.orgacs.org |
| Rhodamine B (dealkylated) | - | - | - | Photobleaching: 27.4 - 73.6 s | rsc.org |
| Rhodamine 110 | - | - | - | - | researchgate.netnih.govaip.org |
| Polar Red-Emitting Rhodamines | 635–639 | 655–659 | 0.58 - 0.92 | - | abberior.rocks |
| Rhodamine 6G-Copper Complex | - | - | - | Shorter than free dye | nsf.govacs.org |
Ultrafast Spectroscopic Techniques for Photophysical Process Resolution
To resolve the intricate and extremely rapid events that occur immediately following photoexcitation, ultrafast spectroscopic techniques with femtosecond (10⁻¹⁵ s) time resolution are employed. nih.govbham.ac.uk Techniques such as femtosecond transient absorption (TA) spectroscopy and fluorescence up-conversion allow for the direct observation of intramolecular relaxation processes including internal conversion (IC), intersystem crossing (ISC), and intramolecular vibrational redistribution (IVR). researchgate.netnih.gov
In rhodamine dyes, these techniques have been instrumental in mapping the complete photophysical pathway. researchgate.netnih.govaip.org Upon excitation, the molecule reaches a higher electronic state, and TA spectroscopy can track the population of this state and its decay into other electronic states (like triplet states) or back to the ground state. acs.orgunige.ch For example, studies on Rhodamine 6G in aqueous solution have used TA spectroscopy to differentiate the dynamics of monomers versus aggregates. acs.orgunige.ch At high concentrations, excited monomers can transfer their energy to non-radiative aggregates, a process that shortens the monomer's excited-state lifetime. acs.orgunige.ch The decay of these aggregates occurs on a timescale of approximately 70 picoseconds. unige.ch
Furthermore, ultrafast spectroscopy can elucidate the role of the solvent in the relaxation process. The dynamic interaction between the excited dye molecule and the surrounding solvent molecules, known as solvation dynamics, can be tracked in real-time. nih.govaip.org For Rhodamine 110 in methanol, a unified model of sequential and coherent contributions to the TA spectra was developed, allowing for the extraction of pure homogeneous dephasing times and the characterization of the solvation relaxation function. nih.govaip.org These advanced methods reveal that structural dynamics, such as the planarization of torsionally disordered molecules upon excitation, play a crucial role in the photophysical behavior of these dyes. unige.ch
Resonance and Surface-Enhanced Raman Spectroscopy for Vibrational Fingerprinting
Resonance Raman Spectroscopy (RRS) and Surface-Enhanced Raman Spectroscopy (SERS) are highly sensitive techniques that provide detailed vibrational information about the molecular structure of this compound derivatives. wikipedia.org In RRS, the excitation laser wavelength is tuned to coincide with an electronic absorption band of the molecule. wikipedia.orgsemi.ac.cn This resonance condition dramatically enhances the Raman signals of vibrational modes associated with the chromophore, the light-absorbing part of the molecule. wikipedia.orgsemi.ac.cn This selectivity makes RRS an excellent tool for studying the specific vibrational structure of the xanthene core. semi.ac.cn
SERS provides an even greater level of signal enhancement, often by many orders of magnitude, by adsorbing the molecule onto nanostructured metal surfaces, typically silver or gold. nih.govacs.org This enhancement arises from both electromagnetic effects (localized surface plasmon resonance of the nanoparticles) and chemical effects (charge-transfer between the molecule and the metal). mdpi.com SERS is so sensitive that it has enabled the detection of single rhodamine molecules. acs.org
These techniques provide a vibrational fingerprint of the molecule. For Rhodamine 6G and its derivatives, SERS spectra reveal characteristic bands corresponding to the vibrations of the xanthene ring and its substituents. nih.govresearchgate.net The precise frequencies and relative intensities of these bands can yield information about the molecule's adsorption geometry on the nanoparticle surface. researchgate.netaip.org For example, comparisons between SERS and Surface-Enhanced Hyper-Raman Scattering (SEHRS) have suggested that Rhodamine 6G adsorbs primarily perpendicularly to the silver nanoparticle surface. researchgate.net Moreover, novel multimeric rhodamine dyes have been shown to induce nanoparticle aggregation, creating plasmonic "hotspots" that yield stable and highly enhanced Raman signals, which is advantageous for developing robust sensors. nih.gov
Table 2: Characteristic SERS Bands for Rhodamine 6G This table is for illustrative purposes. Band positions can shift based on substrate, aggregation state, and excitation wavelength.
| Wavenumber (cm⁻¹) | Tentative Assignment | Source(s) |
|---|---|---|
| ~610 | C-C-C ring in-plane bending | nih.gov |
| ~773 | C-H out-of-plane bending | nih.govresearchgate.net |
| ~1185 | C-H in-plane bending | nih.govresearchgate.net |
| ~1360 | Aromatic C-C stretching | nih.govuohyd.ac.in |
| ~1510 | Aromatic C-C stretching | nih.govresearchgate.net |
| ~1650 | Aromatic C-C stretching | nih.govresearchgate.net |
X-ray Diffraction for Crystalline Structure Determination
Single-Crystal X-ray Diffraction Analysis of Derivatives
Single-crystal X-ray diffraction (SCXRD) provides the most unambiguous structural data for a molecule. rigaku.comoxcryo.com The technique requires a well-ordered single crystal, from which a complete diffraction pattern is collected. rigaku.com This pattern is then used to solve the crystal structure and refine the atomic positions to high precision.
For derivatives of this compound, SCXRD studies have provided invaluable insights into their molecular geometry. For example, the crystal structure of the lactone form of Rhodamine B was determined after being synthesized hydrothermally. sioc-journal.cn The analysis revealed two independent molecules in the unit cell with nearly identical geometries, where the major planes of the molecule are almost perpendicular to each other. sioc-journal.cn In another study, a trinuclear zinc(II) complex incorporating Rhodamine B was synthesized and structurally characterized by SCXRD. mdpi.com This analysis showed the Rhodamine B ligand in its zwitterionic open-ring form, coordinated to the external zinc ions through its carboxylate group. mdpi.com Such studies are crucial for understanding structure-property relationships, for instance, how the conformation of the xanthene core and its substituents influences the dye's spectroscopic properties.
Powder X-ray Diffraction for Polymorphic Studies
Powder X-ray diffraction (PXRD) is a vital technique for characterizing polycrystalline materials and is particularly important for studying polymorphism—the ability of a compound to exist in more than one crystalline form. cardiff.ac.ukresearchgate.net Different polymorphs of the same compound can have distinct physical properties, and PXRD provides a characteristic "fingerprint" for each crystalline phase. mdpi.com
While a full crystal structure determination from powder data is more complex than from a single crystal, it is an essential tool when single crystals are unavailable. cardiff.ac.uk PXRD is widely used for the qualitative and quantitative analysis of polymorphic mixtures. researchgate.netmdpi.com For example, the technique can be used to identify and quantify the presence of an undesired polymorphic impurity in a bulk sample of a pharmaceutical compound. mdpi.com
In the context of xanthene derivatives, PXRD can be used to study their solid-state behavior. For instance, the intercalation of Rhodamine B into the layers of a cadmium-aluminum layered double hydroxide (B78521) (LDH) was studied using PXRD. aub.edu.lbacs.org The diffraction patterns showed a shift in the (003) peak, indicating an increase in the interlayer spacing and confirming the incorporation of the dye molecules between the LDH layers. aub.edu.lb The technique was also used to follow the subsequent de-intercalation of the dye during the polymorphic transformation of the LDH into a different phase. aub.edu.lbacs.org This demonstrates the power of PXRD in characterizing phase transitions and host-guest interactions in solid-state systems involving xanthene dyes.
Theoretical and Computational Chemistry Studies on 3,6 Diamino 9h Xanthene
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are essential for understanding the arrangement of electrons and the energy landscape of a molecule. These methods solve approximations of the Schrödinger equation to determine molecular properties from first principles.
A key application of DFT is the calculation of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netirjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. irjweb.com The difference between these energies, known as the HOMO-LUMO gap (Egap), is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. irjweb.com A smaller gap generally implies higher reactivity. irjweb.com
For 3,6-Diamino-9H-xanthene and its analogs like pyronins, the HOMO is typically characterized by electron density delocalized across the xanthene core and the lone pairs of the amino groups, whereas the LUMO density is distributed mainly over the conjugated system of the xanthene ring. researchgate.net This distribution governs the nature of the primary electronic transitions. DFT calculations, often using hybrid functionals like B3LYP, can predict these electronic properties with good agreement with experimental data. goums.ac.irnsf.gov
Interactive Table: Calculated Electronic Properties of a Representative Xanthene Dye
This table presents typical values for electronic properties of a xanthene dye system, calculated using DFT. The values are illustrative and depend on the specific functional and basis set used.
| Property | Symbol | Typical Calculated Value (eV) | Description |
| HOMO Energy | EHOMO | -5.92 | Energy of the highest occupied molecular orbital; relates to ionization potential. goums.ac.ir |
| LUMO Energy | ELUMO | -1.44 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. goums.ac.ir |
| HOMO-LUMO Gap | Egap | 4.48 | Energy difference between HOMO and LUMO; indicates chemical reactivity. goums.ac.irirjweb.com |
Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely on first principles (physical constants and atomic numbers) without using empirical parameters. montana.edu These methods, such as Hartree-Fock (HF), Configuration Interaction (CI), and Coupled-Cluster (CC) theory, offer a systematic way to approach the exact solution of the Schrödinger equation. researchgate.net
While computationally more demanding than DFT, methods like the second-order approximate coupled-cluster (CC2) are used to obtain highly accurate benchmark data for electronic properties, particularly for excited states. researchgate.netchemrxiv.org For xanthene analogs, studies have shown that TD-DFT calculations can sometimes overestimate excitation energies, while CC2 predictions show better agreement with experimental absorption maxima observed in the gas phase. researchgate.netresearchgate.net These high-level calculations are crucial for validating the results of more cost-effective methods like DFT and for providing a deeper understanding of complex electronic phenomena that may not be accurately described by simpler models. researchgate.net
The vibrant color and fluorescence of xanthene dyes are governed by their behavior in electronically excited states. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for modeling these states. researchgate.netnih.govrusjbpc.ru By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption spectrum of a molecule, indicating which wavelengths of light it will absorb. nsf.govnih.gov
For this compound derivatives, the lowest energy absorption band, which is responsible for their color, typically corresponds to a HOMO-LUMO transition with π→π* character. nih.gov TD-DFT calculations can accurately reproduce experimental absorption and fluorescence spectra, including the effects of different solvents, which are often modeled using a Polarizable Continuum Model (PCM). researchgate.netnih.gov
Furthermore, these calculations provide insight into the photophysical pathways that a molecule can undergo after absorbing light. For instance, computational studies on pyronins have been used to investigate non-radiative decay pathways, such as the formation of twisted intramolecular charge transfer (TICT) states, which can quench fluorescence and reduce the brightness of the dye. chemrxiv.orgnih.gov By calculating the energy barriers for these processes, researchers can computationally screen for new dye structures with improved photostability and fluorescence quantum yield. nih.gov
Interactive Table: Predicted vs. Experimental Absorption Maxima for Pyronin Dyes
This table compares experimentally measured maximum absorption wavelengths (λmax) with values predicted by TD-DFT calculations for related pyronin dyes, demonstrating the predictive power of computational methods.
| Compound | Functional/Basis Set | Calculated λmax (nm) | Experimental λmax (nm) | Reference |
| Pyronin Y (PY) | O3LYP/6-31++G(d,p) | 550 | 549 | researchgate.net |
| Pyronin B (PB) | O3LYP/6-31++G(d,p) | 560 | 558 | researchgate.net |
| Azetidinyl Pyronin | B3LYP-D3BJ/def2-TZVP | ~555 | 551 | nih.gov |
Molecular Dynamics and Simulation Methodologies
While quantum mechanics describes the electronic structure of a molecule at a static moment, molecular dynamics (MD) simulations are used to model the physical movements and conformational changes of atoms and molecules over time.
Molecular Dynamics (MD) simulations use classical mechanics to compute the trajectories of atoms in a system, providing a view of how the molecule behaves, flexes, and interacts with its environment (like solvent molecules) over time. researchgate.net For a molecule like this compound, MD simulations can be used to explore its conformational landscape. nih.gov This involves understanding the rotational freedom of the 3- and 6-position amino groups and the flexibility of the central xanthene ring. researchgate.net
These simulations can reveal the most stable conformations and the energy barriers between them. By analyzing the trajectories, one can understand dynamic processes such as the pyramidal inversion of the nitrogen atoms in the amino groups or their rotation around the C-N bond. researchgate.net Such information is valuable for interpreting experimental data and understanding how the molecule's shape and flexibility influence its properties and interactions with other molecules. plos.org
While standard MD uses fixed bonding, computational methods can also be employed to study chemical reactions where bonds are broken and formed. One key application is in understanding photochemical transformations. researchgate.netnih.gov
A relevant study investigated the complex photochemical transformation of a 9-dithianyl-pyronin derivative, which, upon irradiation, undergoes an oxidative reaction at the central carbon to ultimately yield a 3,6-diamino-9H-xanthen-9-one derivative. researchgate.netnih.govmuni.cz DFT calculations were instrumental in unraveling the multi-step reaction mechanism. researchgate.netnih.gov By calculating the structures and energies of various proposed intermediates and transition states, researchers could construct a complete picture of the reaction pathway. researchgate.net This type of study demonstrates how computational chemistry can elucidate complex chemical transformations, providing insights that are difficult to obtain through experimental observation alone and aiding in the rational design of new photoactivatable molecules. muni.cz
Mechanistic Insights through Computational Approaches
Computational chemistry provides powerful tools for investigating the intricate details of chemical reactions involving this compound. By modeling reactions at an atomic level, these methods offer insights into transient structures and energetic landscapes that are often inaccessible through experimental means alone.
Potential Energy Surface Exploration for Reaction Pathways
A cornerstone of computational reaction analysis is the exploration of the potential energy surface (PES). wayne.edu The PES is a mathematical or graphical representation of a molecule's energy as a function of its geometry. wayne.edulibretexts.org For a chemical reaction, the PES maps out all possible geometric arrangements of the atoms involved, with the energy of each arrangement determining the height on the surface. wayne.edu Key features of a PES include minima, which correspond to stable reactants, products, and intermediates, and saddle points, which represent the highest energy point along a reaction pathway, known as the transition state. libretexts.org
From a computational perspective, understanding a chemical reaction is akin to exploring this energy landscape. wayne.edu The path of lowest energy connecting reactants to products is the most likely reaction pathway. wayne.edu For the synthesis of xanthene derivatives, computational methods can be employed to explore the mechanisms of their formation. For instance, the acid-catalyzed condensation of phenols with aldehydes to form the xanthene scaffold is believed to proceed through a quinone methide (QM) intermediate. researchgate.net
Computational exploration of the PES for this type of reaction would involve:
Geometry Optimization: Calculating the lowest energy structures for the reactants (e.g., an appropriate aminophenol precursor and an aldehyde), the final this compound product, and any proposed intermediates like the quinone methide. wayne.edu
Transition State Searching: Locating the saddle point on the PES between reactants and intermediates, and between intermediates and the final product. wayne.edulibretexts.org The energy of the transition state is crucial for determining the reaction's activation energy and, consequently, its rate.
Reaction Path Following: Tracing the minimum energy path from the transition state down to the corresponding minima to confirm that it correctly connects the intended reactants and products. wayne.edu
Through these explorations, chemists can gain a detailed, step-by-step understanding of the reaction mechanism, validate proposed pathways, and even predict how changes in reactants or catalysts might alter the reaction outcome. researchgate.net
QM/MM Approaches for Complex Chemical Systems
While quantum mechanics (QM) provides a highly accurate description of electronic structure and reactivity, its computational cost can be prohibitive for very large molecular systems, such as this compound interacting with a biological macromolecule or embedded within a polymer matrix. wayne.edutandfonline.com This is where hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods become invaluable. arxiv.org
The QM/MM approach is a multiscale modeling technique that partitions a large system into two regions: arxiv.org
The QM Region: This is the chemically active part of the system where bond breaking or forming occurs, or where detailed electronic properties are of interest. For a system involving this compound, this region would typically encompass the xanthene molecule itself. This part is treated with a high-level, accurate QM method. wayne.edu
The MM Region: This is the surrounding environment (e.g., solvent molecules, a protein binding pocket, or a polymer chain), which is less chemically active but still influences the QM region through steric and electrostatic interactions. This larger part is treated with a computationally less expensive molecular mechanics (MM) force field. arxiv.org
The power of QM/MM lies in its ability to model complex chemical phenomena in their native environments with a manageable computational cost. For this compound, QM/MM simulations could be used to study:
Enzyme-catalyzed reactions: How an enzyme active site influences the reactivity of a xanthene derivative.
Photophysical properties in solution: How the surrounding solvent molecules affect the absorption and emission spectra.
Interactions with materials: The binding and orientation of the molecule within a polymer or on a nanoparticle surface. tandfonline.com
By combining the accuracy of QM for the critical region with the efficiency of MM for the environment, QM/MM methods provide a powerful bridge between theoretical models and complex, real-world chemical systems. wayne.eduarxiv.org
Modeling of Charge Transfer Interactions and Electronic Delocalization
The electronic properties of this compound, particularly its amino-substituted aromatic system, make it a candidate for charge transfer (CT) interactions. Computational methods, especially Density Functional Theory (DFT), are essential for modeling these phenomena. tandfonline.comresearchgate.net These studies involve analyzing the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.com
The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a critical parameter that relates to the molecule's electronic excitability and chemical reactivity. tandfonline.com In molecules with significant charge transfer character, the HOMO and LUMO are often localized on different parts of the molecule (donor and acceptor regions, respectively).
Computational modeling allows for:
Visualization of Molecular Orbitals: Plotting the spatial distribution of the HOMO and LUMO to identify electron-donating (amino groups) and electron-accepting regions.
Calculation of Electronic Properties: Determining the energies of the HOMO, LUMO, and the energy gap. tandfonline.com This data helps in understanding the electronic transitions that correspond to UV-visible absorption.
Analysis of Electron Density Distribution: Calculating the electrostatic potential (ESP) surface shows the charge distribution across the molecule, highlighting electron-rich and electron-poor areas and predicting sites for electrophilic and nucleophilic attack. researchgate.net
Studies on structurally similar systems, like 3,6-diamino-9H-carbazole, have used computational analysis alongside experimental data to establish the formation of strong electron donor-acceptor (EDA) or charge-transfer complexes. niscpr.res.in For this compound, such calculations can predict its behavior as an electron donor and model its interactions with electron-acceptor molecules.
Table 1: Hypothetical DFT Calculation Results for this compound and a Derivative This table illustrates how computational data can be used to compare the electronic properties of the parent molecule with a functionalized derivative.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Predicted Effect |
| This compound | -5.2 | -1.5 | 3.7 | Parent molecule properties |
| 3,6-Diamino-9-(4-nitrophenyl)-9H-xanthene | -5.5 | -2.5 | 3.0 | Lower gap suggests a red-shift in absorption |
Note: These values are illustrative and intended to demonstrate the concepts of computational analysis.
Structure-Property Relationship Elucidation via Computational Analysis
A primary goal of computational chemistry is to establish clear relationships between a molecule's structure and its observable properties. ictmumbai.edu.in This is particularly valuable in the design of new molecules with tailored functions, such as dyes, sensors, or pharmaceutical agents. nih.govat.ua For this compound, computational analysis can predict how structural modifications will influence its electronic, optical, and reactive properties. mdpi.com
By systematically altering the structure in silico—for example, by adding various substituent groups at different positions—researchers can build a comprehensive understanding of the structure-property landscape. Key properties that can be investigated include:
Optical Properties: Time-dependent DFT (TD-DFT) calculations can predict the UV-visible absorption and emission spectra of different derivatives. nih.gov This allows for the rational design of xanthene-based dyes with specific colors or fluorescence characteristics by tuning the electronic structure.
Reactivity: Conceptual DFT provides reactivity descriptors like electronegativity, hardness, and Fukui functions, which predict the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. researchgate.net This can guide synthetic modifications and predict the stability of derivatives.
Solvatochromism: By performing calculations in the presence of different solvent models, it is possible to predict how the molecule's optical properties will change in various solvent environments. acs.org
This computational pre-screening is highly efficient, allowing for the evaluation of numerous candidate structures before committing to potentially complex and time-consuming laboratory synthesis. at.ua The insights gained from these computational studies accelerate the discovery of new functional materials based on the this compound scaffold. muni.cz
Table 2: Illustrative Structure-Property Relationship for Hypothetical this compound Derivatives This table demonstrates how computational analysis can link specific structural changes to predicted properties.
| Position of Substitution | Substituent Group | Calculated λmax (nm) | Calculated Dipole Moment (Debye) | Predicted Property Change |
| - | (Parent Molecule) | 450 | 1.5 | Baseline |
| C9 | -Phenyl | 455 | 1.8 | Minor bathochromic shift |
| C9 | -Nitrophenyl | 480 | 4.5 | Significant bathochromic shift, increased polarity |
| N3, N6 | -Acetyl | 430 | 2.5 | Hypsochromic shift due to electron withdrawal from amino groups |
Note: These values are hypothetical and for illustrative purposes only, based on general principles of computational chemistry.
Reaction Mechanisms and Chemical Reactivity of 3,6 Diamino 9h Xanthene
Fundamental Reaction Pathways and Mechanistic Intermediates
The reactivity of 3,6-Diamino-9H-xanthene is characterized by the distinct functionalities of its amino groups and the xanthene ring system. This duality allows it to participate in a variety of chemical transformations.
Nucleophilic and Electrophilic Reactivity of the Amino and Xanthene Core
The chemical behavior of this compound is profoundly influenced by the high electron density of the molecule. The two amino groups at the 3 and 6 positions are powerful activating groups, making the aromatic rings of the xanthene core highly susceptible to electrophilic attack. wikipedia.orgyoutube.com Concurrently, the lone pairs of electrons on the nitrogen atoms of these amino groups allow them to act as effective nucleophiles.
Electrophilic Reactivity: The electron-donating nature of the amino groups directs electrophilic aromatic substitution (SEAr) to the positions ortho and para relative to them. This results in a highly predictable substitution pattern. Common electrophilic aromatic substitution reactions include:
Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst leads to the substitution of hydrogen atoms on the aromatic rings. wikipedia.orgmasterorganicchemistry.com
Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces nitro (-NO₂) groups onto the xanthene core.
Sulfonation: Reaction with fuming sulfuric acid results in the addition of sulfonic acid (-SO₃H) groups.
Friedel-Crafts Reactions: Alkylation and acylation can be achieved at the aromatic core, though the strong activating nature of the amino groups can sometimes lead to over-alkylation or other side reactions. masterorganicchemistry.com
Nucleophilic Reactivity: The primary amino groups of this compound can act as nucleophiles, participating in reactions such as:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Reaction with alkyl halides, although this can be difficult to control and may lead to mixtures of mono-, di-, tri-, and even quaternary ammonium (B1175870) salts.
Reactions with Carbonyls: Condensation reactions with aldehydes and ketones to form imines (Schiff bases).
Mechanisms of Ring Formation and Cleavage in Xanthene Derivatives
The stability of the central pyran ring in the xanthene core is a defining feature, but it can be both formed and cleaved under specific chemical conditions.
Ring Formation: Xanthene derivatives are commonly synthesized through condensation reactions. A prevalent method involves the acid-catalyzed reaction of a substituted phenol (B47542) (like 3-aminophenol) with an aldehyde or a related carbonyl compound. The mechanism typically proceeds through initial electrophilic substitution on the electron-rich phenol rings, followed by a dehydration and cyclization step to form the central oxygen-containing heterocycle. mdpi.com Heterogeneous catalysts are often employed to facilitate these multicomponent reactions under environmentally benign conditions. mdpi.comnih.gov
Ring Cleavage and Spirocyclization: A key aspect of the reactivity of many xanthene dyes, particularly those with a carboxylic acid group on a pendant ring at the 9-position (like rhodamines), is the equilibrium between a colored, fluorescent "open" form and a colorless, non-fluorescent "closed" spirocyclic lactone form. mdpi.comnih.govnih.gov This equilibrium is highly sensitive to environmental factors such as pH and solvent polarity. mdpi.comnih.gov In this process, an intramolecular nucleophilic attack from a substituent (e.g., a carboxylate) on the central C9 carbon of the xanthene core leads to the cleavage of a C-O bond within the pyran ring and the formation of a new spirocyclic ring. mdpi.com While this compound itself does not possess the typical pendant ring for this specific lactonization, structural modifications can introduce functionalities that enable similar intramolecular cyclization-cleavage dynamics.
Photochemical and Photoreactivity Studies
As a chromophore, the this compound structure is central to the function of many fluorescent dyes. Its interaction with light is a critical area of study, encompassing both its desired photophysical properties and its eventual degradation.
Photochemical Degradation Pathways of Xanthene Chromophores
The extended π-conjugated system of the xanthene core makes it susceptible to degradation upon exposure to light, particularly UV radiation. The degradation process often involves advanced oxidation processes (AOPs) where highly reactive species attack and break down the dye molecule.
The mechanism of degradation is heavily influenced by environmental conditions, such as the presence of oxygen and photocatalysts. researchgate.net In the presence of photocatalysts like TiO₂, UV irradiation generates electron-hole pairs, which in turn produce reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻). scirp.orgmdpi.com These radicals initiate the degradation by attacking the xanthene structure. mdpi.com
Studies on related xanthene dyes like Eosin-Y have shown that two primary degradation pathways can occur:
Oxidative Degradation (Oxic Conditions): In the presence of oxygen, the degradation mechanism is an oxidative process that leads to the breakdown of the chromophore's structure, causing complete discoloration. researchgate.net
Reductive Degradation (Anoxic Conditions): Under oxygen-free conditions, processes like dehalogenation (in halogenated xanthenes) can occur while the core chromophore remains largely intact. researchgate.net
The ultimate degradation products are typically smaller, low-molecular-weight organic acids, which can be further mineralized to carbon dioxide and water under prolonged exposure.
| Degradation Method | Key Reactive Species | General Outcome |
| UV/TiO₂ Photocatalysis | •OH, h⁺, •O₂⁻ | Cleavage of the xanthene ring, mineralization. scirp.orgmdpi.com |
| Photoactivated Persulfate | SO₄•⁻, •OH | Breakdown of the chromophore, decolorization. |
| Direct Photolysis (UV) | - | Slower degradation, structural breakdown. |
This table summarizes common methods for the photochemical degradation of xanthene-based dyes.
Photoinduced Processes and Excited State Reactivity
Upon absorption of a photon, this compound is promoted to an electronic excited state. The fate of this excited state determines the photophysical properties of the molecule, such as fluorescence. The parent compound for this family, Pyronin Y, has an excitation maximum around 548 nm and an emission maximum at 566 nm. fluorofinder.com
One such process is photoinduced electron transfer (PET) . In PET, the excited state can be quenched if an electron is transferred from a donor moiety to an acceptor moiety. nih.govscispace.com In specifically designed molecular systems, the xanthene core can act as either the electron donor or acceptor. For instance, if an electron-donating group is attached to the xanthene dye, the excited state of the dye can be quenched through reductive PET. scispace.com This PET process can lead to the formation of a transient charge-separated state, which may have its own distinct reactivity or decay pathways, including populating a triplet excited state. researchgate.netresearchgate.netrsc.org The efficiency of PET is a key mechanism for designing fluorescent probes, where the fluorescence is "turned on" or "off" in response to a specific chemical event that inhibits or promotes the PET process.
Catalytic Transformations Involving this compound
The xanthene scaffold can be modified through various catalytic methods, and in some cases, xanthene-based ligands are used to facilitate catalysis. A significant transformation involving the xanthene core is the catalytic C-H activation and arylation at the 9-position.
A cooperative palladium-copper catalytic system has been developed for the selective synthesis of 9-aryl-9H-xanthenes and 9,9-diaryl-xanthenes. rsc.orgrsc.orgresearchgate.net This reaction involves the cross-coupling of the C(sp³)–H bond at the 9-position of the xanthene with an aryl partner. By carefully controlling reaction parameters such as time and temperature, the reaction can be selectively stopped at the mono-arylated or proceed to the di-arylated product. rsc.orgrsc.org This method provides an efficient route to synthesize functionalized xanthene derivatives that are valuable in medicinal chemistry and materials science. rsc.org
Furthermore, various catalysts, including metal-organic frameworks like CuBTC and heterogeneous catalysts such as ion-exchanged zeolites, have been shown to be highly effective in catalyzing the condensation reactions that form the xanthene ring system itself. nih.govnih.gov In a different application, diaminoxanthene linkers have been incorporated into bimetallic "Pacman" complexes, where the xanthene scaffold holds two metal centers in close proximity to facilitate cooperative catalysis for reactions like small molecule activation. acs.org
| Catalytic Reaction | Catalyst System | Position of Transformation | Product Type |
| C-H Arylation | Palladium-Copper | C9 | 9-Aryl-9H-xanthenes rsc.orgrsc.org |
| Ring Formation (Condensation) | CuBTC, Zeolites, etc. | Ring System | Substituted Xanthenes nih.govnih.gov |
| Ligand for Bimetallic Catalysis | Xanthene-based Ligand | - | Varied (e.g., cyclotrimerization products) acs.org |
This table outlines key catalytic transformations where this compound or its core structure is either the substrate or part of the catalytic system.
Organocatalytic Applications in Xanthene Derivatization
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free approach to derivatization. In the context of this compound, the two primary amino groups can themselves act as organocatalytic moieties or be the sites of organocatalyzed reactions. Chiral diamines are known to be effective organocatalysts in a variety of asymmetric transformations.
The catalytic cycle of a primary amine-based organocatalyst typically involves the formation of nucleophilic enamine or electrophilic iminium ion intermediates. For instance, in an aldol (B89426) reaction, the primary amine of a catalyst reacts with a ketone or aldehyde to form an enamine. researchgate.net This enamine then acts as a nucleophile, attacking an electrophilic carbonyl compound. Subsequent hydrolysis releases the product and regenerates the catalyst. researchgate.net A similar principle applies to Michael additions and Mannich reactions.
While direct examples of this compound acting as an organocatalyst are not extensively documented, its structural similarity to known diamine catalysts suggests its potential in this area. The diamino functionality could allow for bifunctional catalysis, where one amino group activates the nucleophile and the other activates the electrophile, potentially leading to high efficiency and stereoselectivity.
The table below summarizes common organocatalytic reactions where diamines play a crucial role as catalysts.
| Reaction Type | Role of Diamine | Intermediate(s) | Typical Substrates |
| Aldol Reaction | Catalyst | Enamine, Iminium ion | Aldehydes, Ketones |
| Michael Addition | Catalyst | Enamine, Iminium ion | α,β-Unsaturated carbonyls, Nitroalkenes |
| Mannich Reaction | Catalyst | Enamine, Iminium ion | Aldehydes, Imines, Ketones |
| Diels-Alder Reaction | Catalyst | Dienamine | Dienes, Dienophiles |
This table illustrates the potential organocatalytic roles of diamino-functionalized compounds like this compound based on established reactivity of similar molecules.
Furthermore, the amino groups of this compound can be the target of organocatalytic C-H bond functionalization, a strategy for the synthesis of complex heterocyclic compounds. researchgate.netbenthamdirect.com
Metal-Catalyzed Reactions with this compound Substrates
Transition metal catalysis provides a powerful toolkit for the functionalization of aromatic compounds, including those with amino substituents. The amino groups in this compound can direct the regioselectivity of C-H activation or participate in cross-coupling reactions to form new C-N and C-C bonds.
C-N Bond Formation:
Palladium- and copper-catalyzed cross-coupling reactions are widely used for the formation of C-N bonds. nih.gov The Buchwald-Hartwig amination, for example, is a versatile palladium-catalyzed reaction that couples amines with aryl halides or triflates. While this reaction is typically used to form an amino group on an aromatic ring, it can also be adapted to further functionalize existing amino groups.
A highly relevant example is the synthesis of rhodamines from fluoresceins, which share the xanthene core. In this process, fluorescein (B123965) ditriflates undergo palladium-catalyzed C-N cross-coupling with various nitrogen nucleophiles, including amines, amides, and carbamates, to yield a diverse range of rhodamine derivatives. nih.govacs.org This demonstrates the feasibility of forming C-N bonds at the 3 and 6 positions of a xanthene scaffold using metal catalysis.
C-C Bond Formation:
Metal-catalyzed reactions can also be employed to form new carbon-carbon bonds on the xanthene core or at the amino groups. The Heck and Suzuki reactions, both palladium-catalyzed, are cornerstone methods for C-C bond formation. In the context of this compound, these reactions could potentially be used to introduce alkyl, vinyl, or aryl substituents, thereby modifying the electronic and steric properties of the molecule.
The table below provides an overview of potential metal-catalyzed reactions for the derivatization of this compound, based on the known reactivity of aromatic amines and related heterocyclic systems.
| Reaction Type | Metal Catalyst | Typical Reagents | Bond Formed |
| Buchwald-Hartwig Amination | Palladium | Aryl halides/triflates, Amines, Strong base | C-N |
| Ullmann Condensation | Copper | Aryl halides, Amines, Base | C-N |
| Heck Reaction | Palladium | Alkenes, Base | C-C |
| Suzuki Coupling | Palladium | Organoboron compounds, Base | C-C |
| Sonogashira Coupling | Palladium/Copper | Terminal alkynes, Base | C-C |
This table summarizes potential metal-catalyzed derivatizations of this compound based on established catalytic methods for similar substrates.
The development of such derivatization strategies is crucial for synthesizing novel xanthene-based dyes, fluorescent probes, and other functional materials with tailored properties.
Applications of 3,6 Diamino 9h Xanthene in Advanced Materials Science and Chemical Sensing
Development of Fluorescent Probes and Chemical Sensors
The intrinsic brightness and photostability of the 3,6-diamino-9H-xanthene scaffold make it an ideal platform for creating fluorescent probes and chemosensors. mdpi.com These sensors are designed to detect and quantify specific chemical species with high sensitivity and selectivity, often providing real-time information in complex biological and environmental systems. researchgate.net
Design Principles for Xanthene-Based Fluorescent Chemosensors
The fundamental design principle of xanthene-based chemosensors revolves around the modulation of the fluorophore's emission in response to a specific analyte. A predominant strategy involves controlling the equilibrium between a non-fluorescent, colorless state and a highly fluorescent, colored state. nih.gov
This is most effectively achieved through the formation of a spirocyclic structure (e.g., a spirolactam or spirolactone) within the dye molecule. researchgate.net In this "closed" or "off" state, the π-conjugated system of the xanthene core is disrupted, quenching fluorescence. The sensor is constructed by attaching a specific analyte recognition unit (such as a chelator for a metal ion or a reactive site for a particular molecule) to the xanthene scaffold. dntb.gov.ua The interaction of the target analyte with this recognition unit induces a conformational change, leading to the opening of the spiro-ring. researchgate.net This "open" or "on" state restores the π-conjugation, resulting in a strong fluorescent signal. researchgate.netnih.gov
Key design strategies include:
Fluorophore-Receptor System: The sensor consists of the signaling unit (the xanthene fluorophore) and the recognition unit (the receptor).
Spirocyclic Switching: The carboxyl group of xanthene derivatives can be converted into a spirolactam or spirolactone moiety, which acts as a molecular switch. researchgate.net
Analyte-Induced Transformation: The binding of the target analyte to the receptor triggers the ring-opening of the spirocyclic form, activating fluorescence. nih.gov
Tuning and Optimization: The sensitivity and selectivity of the probe can be fine-tuned by chemically modifying the xanthene core, the pendant aromatic ring, or the recognition moiety itself. dntb.gov.uanih.gov
| Design Principle | Mechanism | Result |
| Spirocyclization | Formation of a non-fluorescent spirolactam or spirolactone ring. | Fluorescence is "Off". |
| Analyte Recognition | A specific receptor unit binds to the target analyte. | A molecular transformation is initiated. |
| Signal Transduction | The analyte-receptor interaction forces the spiro-ring to open. | Restoration of the π-conjugated xanthene system. |
| Fluorescence Activation | The open-ring form is highly fluorescent. | Fluorescence is "On". |
Mechanisms of Analyte Recognition and Signal Transduction (e.g., Ring-Opening)
The most common and effective mechanism for signal transduction in sensors based on this compound is the analyte-induced spiro-ring opening. researchgate.netkorea.ac.kr In aqueous solutions, these dyes can exist in equilibrium between the non-fluorescent, ring-closed lactone or lactam form and the fluorescent, ring-opened zwitterionic form. ekb.eg
Upon introduction of the target analyte, the recognition process begins. For instance, in a metal ion sensor, a chelating group appended to the nitrogen atom of the spirolactam will selectively bind to the metal ion. nih.gov This coordination event shifts the equilibrium decisively toward the open-ring isomer. researchgate.net The cleavage of the spiro C-N bond restores the extended π-electron system of the xanthene core, leading to a dramatic increase in fluorescence intensity and often a visible color change. researchgate.netnih.gov This "off-on" switching provides a clear and sensitive signal with a low background. researchgate.net
Besides chelation-driven mechanisms, reactivity-based sensing is another important strategy. In this approach, the analyte participates in a specific chemical reaction that irreversibly transforms the probe from its non-fluorescent to its fluorescent form. nih.gov An example is the analyte-promoted hydrolysis of an ester or amide linkage that keeps the fluorophore in its spirocyclic state. korea.ac.krresearchgate.net
Applications in Selective Detection of Chemical Species (e.g., ROSs, Metal Ions, Thiols)
The versatility of the this compound framework has enabled the development of selective probes for a wide array of important chemical species.
Reactive Oxygen Species (ROS): Probes based on the xanthene structure are extensively used for the detection of ROS due to their favorable photophysical properties, including long emission wavelengths that minimize cellular autofluorescence. researchgate.net Specific probes have been designed for various ROS, such as hydrogen peroxide (H₂O₂), hypochlorous acid (HOCl), superoxide (B77818) (•O₂⁻), and hydroxyl radicals (HO•). researchgate.netthermofisher.com The detection mechanism typically involves the selective oxidation of a modified, non-fluorescent xanthene derivative (like dihydrorhodamine) by the target ROS, which converts it into the highly fluorescent parent dye. google.com
Metal Ions: The development of chemosensors for metal ions is a major application area. dntb.gov.ua By incorporating different chelating agents into the rhodamine spirolactam structure, researchers have created highly selective and sensitive "off-on" fluorescent probes for a multitude of metal ions, including Fe³⁺, Cu²⁺, Hg²⁺, Zn²⁺, and Al³⁺. dntb.gov.uaekb.egresearchgate.netacs.org These sensors are crucial for monitoring metal ion concentrations in environmental and biological systems, with some probes achieving detection limits in the nanomolar range. acs.orgresearchgate.net
Thiols: Thiols, such as cysteine and glutathione, are vital biological molecules. While various methods exist for their detection, caymanchem.comgoogle.com fluorescent probes offer high sensitivity. The design of xanthene-based thiol sensors follows the established principles, where a thiol-reactive functional group is integrated into the probe. The reaction between the probe and the thiol group triggers the ring-opening or another photophysical change in the xanthene core, leading to a detectable fluorescent signal.
| Analyte | Probe Design Strategy | Typical Mechanism |
| Reactive Oxygen Species (ROS) | A reduced or modified non-fluorescent xanthene derivative. | Analyte-specific oxidation restores fluorescence. researchgate.net |
| Metal Ions | Spirolactam structure with an integrated metal chelator. | Metal binding induces spiro-ring opening. researchgate.netdntb.gov.ua |
| Thiols | Xanthene dye functionalized with a thiol-reactive group. | Thiol-specific reaction activates fluorescence. google.com |
Role in Advanced Optical Materials and Laser Technologies
Beyond sensing, the robust optical properties of this compound derivatives make them valuable components in the creation of advanced optical materials. Their high fluorescence efficiency and stability are desirable for applications ranging from optoelectronics to laser technologies. nih.gov
Integration of this compound into Optically Active Systems
Derivatives of this compound are incorporated into a variety of optically active systems to impart fluorescent or light-modulating properties. They are used as dopants in solid-state matrices for photonic applications and as key components in optical sensors. nih.gov In materials science, specifically in the field of optoelectronics, complex derivatives such as Spiro[9H-fluorene-9,9′-[9H]xanthene]-2,7-diamine have been successfully employed as hole-transporting materials in the development of high-performance perovskite solar cells. sigmaaldrich.com Furthermore, these dyes can be integrated into polymer nanofibers to create flexible and versatile sensor materials capable of real-time visual detection of analytes. researchgate.net
Design of Xanthene-Based Dyes for Specific Wavelength Emissions
A key advantage of the xanthene scaffold is the ability to precisely tune its absorption and emission wavelengths across the visible spectrum and into the near-infrared (NIR) region. acs.orgrsc.org This is critical for avoiding background autofluorescence in biological imaging and for developing multiplexed sensing applications. nih.gov
Wavelength tuning is achieved through several synthetic strategies:
Modification of the Xanthene Core: Altering the core structure, for example, by replacing the oxygen atom at the 10' position with other heteroatoms like silicon or sulfur, can significantly red-shift the excitation and emission spectra. nih.govresearchgate.net This has led to the development of dyes that operate in the far-red and NIR windows, which are highly desirable for deep-tissue in vivo imaging. rsc.orgrsc.org
Substituent Effects: The introduction of various electron-donating or electron-withdrawing groups onto the pendant aryl ring or the amino groups of the xanthene structure can predictably alter the molecule's electronic properties and, consequently, its spectral characteristics. acs.org V-shaped xanthene dyes have been synthesized where changing the substituents on the aryl moiety allows for the tuning of the emission wavelength over a wide range, from yellow-green (≈550 nm) to the deep red (≈720 nm). acs.org
This synthetic flexibility allows for the rational design of xanthene-based dyes with tailored optical properties for specific applications, from cellular imaging to advanced laser dye technologies. acs.orgnottingham.ac.uk
Photostability and Performance Enhancement in Optical Material Design
The inherent chemical structure of the xanthene core, the foundation of this compound, provides notable photostability, a critical attribute for its application in optical materials. Xanthene derivatives are recognized as fluorophores with high fluorescence quantum yields and excellent photostability. researchgate.net This stability is crucial for the longevity and reliability of optical devices, where degradation under prolonged light exposure can lead to performance decline. The rigid, conjugated tricyclic system of the xanthene moiety is less susceptible to photochemical decomposition pathways, allowing it to maintain its fluorescent properties even after extended periods of illumination. For instance, studies on various fluorescent probes have shown that after hours of continuous light exposure, certain derivatives can retain a significant percentage of their initial absorption, with some probes maintaining 81–97% of their absorption after 6 hours of continuous illumination. researchgate.net This robust nature makes this compound and its derivatives prime candidates for incorporation into materials used in bioimaging, optical waveguides, and solid-state lighting, where consistent performance over time is paramount.
Applications in Polymer Chemistry and Functional Composites
The unique structural and photophysical properties of this compound make it a valuable building block in polymer chemistry. Its diamino functionality allows it to be used as a monomer in polycondensation reactions, enabling the creation of high-performance polymers with tailored characteristics.
Incorporation of this compound Moieties into Polymer Backbones
The integration of this compound moieties into polymer backbones is a strategic approach to enhance material properties. The rigid and bulky three-dimensional structure of the xanthene unit disrupts the close packing of polymer chains. mit.edu This interruption of strong inter-polymer interactions is a key mechanism for improving the solubility of otherwise intractable aromatic polymers. mit.edu By introducing these bulky, non-coplanar groups into the main chain, the resulting polymers, such as polyamides or polyimides, can be processed more easily using solution-based techniques. mit.eduncl.res.in This structural modification allows for the development of advanced materials that combine the desirable properties of aromatic polymers, like high thermal resistance, with improved processability. ncl.res.in
Synthesis and Characterization of Xanthene-Containing Polyamides and Related Materials
Xanthene-containing polyamides can be synthesized via solution polymerization, reacting a diamine monomer like this compound with a suitable diacid chloride. scispace.com The reaction typically proceeds at ambient temperatures in the presence of a catalyst, such as aluminum chloride, in a nitrogen atmosphere. scispace.com The resulting polymer is then precipitated, washed, and dried.
Characterization of these polymers involves a suite of analytical techniques to determine their structure and properties.
FT-IR Spectroscopy is used to confirm the formation of the amide linkages and the presence of the xanthene core by identifying characteristic absorption bands. scispace.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the polymer's chemical structure. nih.gov
Gel Permeation Chromatography (GPC) is employed to determine the molecular weight and molecular weight distribution of the synthesized polymers. mdpi.com
Thermal Gravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and glass transition temperatures (Tg) of the materials. scispace.comnih.govresearchgate.net
The synthesis of related materials, such as copoly(arylene ether ketone sulfone)s bearing a xanthene moiety, has also been reported. These copolymers were found to be amorphous, a property often associated with the disruption of chain packing by the bulky xanthene unit. researchgate.net
Influence of Xanthene Units on Material Properties (e.g., thermal stability, solubility)
The incorporation of xanthene units has a significant and often beneficial impact on the final properties of the polymer.
Solubility: One of the most notable effects is the enhancement of solubility in common organic solvents. mit.eduresearchgate.net Wholly aromatic polymers are often difficult to process due to their poor solubility. mit.eduncl.res.in The rigid, three-dimensional structure of the xanthene moiety interrupts chain packing, reducing the intermolecular forces and allowing solvent molecules to penetrate, thus improving solubility. mit.edu For example, xanthene-containing copoly(arylene ether ketone sulfone)s demonstrated increased solubility with a higher content of flexible sulfone groups in the polymer backbone. researchgate.net Polyamides containing bulky pendent groups have also shown solubility in solvents like N-methyl-2-pyrrolidone (NMP) and dimethylacetamide (DMAc). ncl.res.in
The table below summarizes the general influence of incorporating xanthene moieties into polymer backbones.
| Property | Influence of Xanthene Moiety | Rationale |
| Solubility | Increased | The bulky, rigid 3D structure disrupts polymer chain packing, weakening intermolecular forces and allowing for better solvent interaction. mit.eduresearchgate.net |
| Thermal Stability | Generally maintained or enhanced | The inherent rigidity of the aromatic xanthene core contributes to the overall thermal robustness of the polymer backbone. mit.edu |
| Processability | Improved | Enhanced solubility allows for solution-based processing techniques, such as spin-coating to form films. ncl.res.inmdpi.com |
| Crystallinity | Reduced (often amorphous) | The non-coplanar structure of the xanthene unit hinders the ordered arrangement of polymer chains required for crystallization. researchgate.net |
Future Research Directions and Emerging Perspectives for 3,6 Diamino 9h Xanthene Chemistry
Exploration of Novel Synthetic Methodologies and Sustainable Production Routes
The development of environmentally benign and efficient synthetic strategies is a paramount goal in modern chemistry. For xanthene derivatives, research is moving beyond traditional methods towards greener alternatives that offer high yields, reduce waste, and utilize less hazardous materials.
A significant area of exploration is the use of novel catalytic systems. For instance, a high-performance, recyclable heterogeneous catalyst (Fe3O4@SiO2@Mel-Rh-Cu) has been developed for xanthene synthesis. This magnetic nanoparticle-based catalyst enables the reaction to proceed under solvent-free conditions, offering high efficiency and easy separation from the reaction mixture chemmethod.com. Another approach involves ultrasound-assisted synthesis, which provides an energy-efficient method for producing functionalized xanthene derivatives. This sonochemical strategy aligns with the principles of green chemistry by often reducing reaction times and improving yields nih.gov.
Researchers are also focusing on one-pot reactions, which streamline synthetic sequences by combining multiple steps into a single operation, thereby saving time, solvents, and resources. The one-pot synthesis of N, N, N, N-tetraethyl-9H-xanthene-3,6-diamine from 3-diethylaminophenol is an example of this efficient approach researchgate.net. Furthermore, new synthetic pathways for creating diverse libraries of xanthene derivatives are being explored. One such method involves the synthesis of 3,6-diaminoxanthones through the reaction of 9-oxo-9H-xanthene-3,6-diyl bis(trifluoromethanesulfonate) with various amines, allowing for the introduction of a wide range of functional groups nih.gov.
Table 1: Emerging Synthetic Methodologies for Xanthene Derivatives
| Methodology | Key Features | Advantages | Reference |
|---|---|---|---|
| Heterogeneous Catalysis | Use of a magnetic silica-supported copper catalyst (Fe3O4@SiO2@Mel-Rh-Cu). | Solvent-free conditions, high efficiency, catalyst recyclability. | chemmethod.com |
| Ultrasound-Assisted Synthesis | Application of ultrasonic irradiation to drive the reaction. | Environmentally friendly, good to excellent yields, reduced reaction times. | nih.gov |
| One-Pot Synthesis | Multi-component reaction in a single vessel. | Operational simplicity, resource efficiency. | researchgate.net |
| Amine Substitution on Ditriflate Precursor | Reaction of a ditriflyl xanthone (B1684191) with various amines. | Allows for the creation of a diverse library of 3,6-diaminated xanthones. | nih.gov |
Advanced Functional Material Development Beyond Current Applications
The unique photophysical and chemical properties of the xanthene scaffold make it a valuable component in a wide array of functional materials. While applications as dyes and in bioimaging are well-established, future research is aimed at leveraging this core structure for more advanced and specialized functions. wiley-vch.dewiley.comnanogune.euresearchgate.net
One of the most promising areas is in medicinal chemistry and pharmacology. Specific 3,6-disubstituted xanthone derivatives have been shown to possess potent antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus. nih.gov These compounds are being investigated for their ability to inhibit bacterial efflux pumps, which are a primary mechanism of antibiotic resistance. nih.gov This opens a new avenue for developing agents that can reverse drug resistance in pathogenic bacteria. nih.gov Beyond antibacterial applications, other xanthene derivatives have been identified as selective positive allosteric modulators of metabotropic glutamate 1 (mGlu1) receptors, indicating their potential for development as therapeutics for neurological disorders. researchgate.net
The inherent fluorescence of many xanthene derivatives continues to be exploited in new ways. The development of Si-rhodamines, which incorporate a silicon atom into the xanthene framework, has led to bright fluorophores with red to near-infrared (NIR) emission, highly suitable for advanced biological imaging. researchgate.net Research is also focused on creating fluorogenic compounds, where the fluorescence is "turned on" by a specific chemical or biological event, providing highly sensitive probes for detecting analytes or enzymatic activity. researchgate.net
Table 2: Advanced Applications of Xanthene-Based Functional Materials
| Application Area | Specific Function | Example Compound Class | Reference |
|---|---|---|---|
| Antimicrobial Agents | Inhibition of bacterial efflux pumps; antibiofilm activity. | 3,6-Diaminoxanthones | nih.gov |
| Neuropharmacology | Positive allosteric modulation of mGlu1 receptors. | 9H-xanthene-carbonyl carbamates | researchgate.net |
| Bioimaging | Bright, long-wavelength fluorescence for in-vivo imaging. | Silicon-rhodamines (Si-rhodamines) | researchgate.net |
| Biosensing | Fluorogenic probes for analyte and enzyme detection. | Acylated rhodamines | researchgate.net |
Integration with Nanoscience for Hybrid Systems and Enhanced Performance
The synergy between molecular chemistry and nanoscience offers exciting possibilities for creating hybrid materials with emergent properties and enhanced performance. The integration of 3,6-diamino-9H-xanthene derivatives with various nanostructures is a key direction for future research.
A compelling example of this integration is the development of functionalized magnetic nanoparticles for catalysis and extraction. chemmethod.com In one system, an iron oxide core coated with silica (B1680970) (Fe3O4@SiO2) is functionalized with ligands derived from rhodanine and melamine, then coordinated with copper ions. chemmethod.com This creates a nanostructured catalyst where the xanthene-related moiety plays a crucial role in the catalytic process. The magnetic core allows for the easy recovery and reuse of the catalyst, highlighting a practical application of hybrid system design. chemmethod.com Such magnetic sorbents have also been used for the extraction of toxins from environmental and food samples, demonstrating their utility in analytical sciences. chemmethod.com
Future work will likely explore the attachment of xanthene-based fluorescent dyes to other nanomaterials, such as quantum dots, gold nanoparticles, or graphene oxide. These hybrid systems could function as highly sensitive sensors, where the nanoparticle component enhances the photophysical properties of the dye or provides a scaffold for targeted delivery in biological systems. The combination of the sharp emission of quantum dots with the well-defined chemistry of xanthene fluorophores could lead to next-generation FRET (Förster Resonance Energy Transfer) sensors and advanced imaging agents.
Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Integration
A fundamental understanding of reaction mechanisms and structure-property relationships is critical for the rational design of new and improved xanthene-based molecules. Future research will increasingly rely on the powerful combination of advanced spectroscopic techniques and high-level computational chemistry to unravel complex chemical processes.
The study of photochemical reactions is a particularly active area. For example, the complex, multi-step photochemical transformation of a 9-dithianyl-pyronin derivative into a 3,6-diamino-9H-xanthen-9-one has been elucidated using a suite of advanced methods. muni.czmuni.cz Researchers employed steady-state and time-resolved optical spectroscopy to monitor the reaction course, while mass spectrometry and NMR spectroscopy were used to identify transient intermediates and final products. muni.czmuni.cz
This experimental work is powerfully complemented by computational studies. Density Functional Theory (DFT) calculations are used to model the geometries of molecules, investigate their electronic structure, and map out reaction pathways. researchgate.netmuni.cz For instance, DFT has been used to calculate the optimized ground-state geometry of xanthene derivatives and to study their electron surface potential, providing insights into their optical activity and reactivity. researchgate.net By integrating these computational insights with spectroscopic data, researchers can build a complete picture of complex transformations, such as identifying the multiple mechanistic pathways involved in photodecarbonylation reactions of related heterocyclic systems. muni.cz This integrated approach is essential for designing next-generation photoactivatable compounds and functional materials with precisely controlled properties. muni.cz
Table 3: Integrated Techniques for Mechanistic Studies of Xanthenes
| Technique | Type | Information Gained | Reference |
|---|---|---|---|
| Time-Resolved Optical Spectroscopy | Experimental | Monitoring of reaction kinetics and transient species. | muni.czmuni.cz |
| Mass Spectrometry & NMR Spectroscopy | Experimental | Identification of reaction intermediates and final products. | muni.czmuni.cz |
| X-ray Crystallography | Experimental | Determination of precise solid-state molecular structures. | mdpi.com |
| Density Functional Theory (DFT) | Computational | Optimized molecular geometry, electronic structure, reaction pathways. | researchgate.netmuni.cz |
Q & A
Basic: What are the common synthetic routes for preparing 3,6-Diamino-9H-xanthene, and what critical parameters influence reaction yields?
Answer:
The synthesis of this compound derivatives often involves stepwise redox cycling. For example, iodine (I₂) acts as an oxidant to regenerate intermediates like pyronin Y, enabling iterative reaction cycles . Key parameters include:
- Stoichiometric control : Precise molar ratios of reactants (e.g., dimethylamine derivatives) to avoid side reactions.
- Temperature : Reactions typically proceed at 60–80°C to balance kinetics and stability of intermediates.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .
- Purification : Column chromatography with silica gel or recrystallization from ethanol/DMSO mixtures is critical for isolating high-purity products .
Basic: How should researchers select appropriate solvents for recrystallizing this compound based on its physicochemical properties?
Answer:
Solubility data for structurally similar xanthenes (e.g., 3,6-Dimethoxy-9H-xanthen-9-one) indicate:
- High solubility : DMF (1 mg/mL) and DMSO (2 mg/mL) due to polar aprotic interactions .
- Low solubility : Ethanol and PBS (pH 7.2) due to hydrophobic aromatic cores .
Methodological tips : - Use warm ethanol (37°C) for partial dissolution followed by slow cooling to induce crystallization.
- Avoid aqueous buffers unless targeting salt forms. Confirm stability at -20°C for long-term storage .
Advanced: What analytical techniques are most effective in resolving contradictions between theoretical and experimental spectral data for this compound derivatives?
Answer:
Discrepancies in NMR/UV-Vis data can arise from tautomerism or crystal packing effects. Strategies include:
- X-ray crystallography : Resolve structural ambiguities using programs like SHELXL for small-molecule refinement .
- DFT calculations : Compare computed vs. experimental IR/Raman spectra to validate electronic environments .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formulas when isotopic patterns conflict with theoretical models .
Advanced: How can computational chemistry methods predict the electronic transitions responsible for the fluorescence properties of this compound?
Answer:
The fluorescence of xanthenes originates from π→π* transitions in the dibenzo-γ-pyrone scaffold. Computational approaches include:
- TD-DFT : Simulate excited-state geometries and oscillator strengths to match experimental emission wavelengths .
- Frontier molecular orbital (FMO) analysis : Identify HOMO-LUMO gaps influencing Stokes shifts.
- Solvent modeling : Incorporate polarizable continuum models (PCM) to account for solvent effects on quantum yields .
Advanced: What experimental strategies address discrepancies in biological activity data across studies using this compound as a fluorescent probe?
Answer:
Variability in DNA intercalation or cellular uptake data may stem from:
- Concentration gradients : Standardize probe concentrations using absorbance at λmax (e.g., 450–500 nm for xanthenes) .
- Microenvironmental pH : Calibrate fluorescence intensity across pH 4–8, as protonation states affect quantum yields .
- Control experiments : Compare with non-fluorescent analogs (e.g., methoxy-substituted derivatives) to distinguish specific vs. nonspecific binding .
Advanced: How can researchers optimize the reaction mechanism for this compound synthesis to minimize by-product formation?
Answer:
Mechanistic studies suggest:
- Kinetic trapping : Use excess dimethylamine to shift equilibrium toward the desired product .
- In situ monitoring : Employ HPLC or UV-Vis spectroscopy to detect intermediates like leuco forms.
- Oxidant selection : I₂ outperforms milder oxidants (e.g., H₂O₂) in suppressing dimerization side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
